molecular formula C15H18N2O4 B1471888 3-(3,4-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1521526-85-1

3-(3,4-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1471888
CAS No.: 1521526-85-1
M. Wt: 290.31 g/mol
InChI Key: JMUMJPHIDBJWNL-UHFFFAOYSA-N
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Description

3-(3,4-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
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Biological Activity

3-(3,4-Diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a pyrazole ring and a carboxylic acid functional group, which may contribute to its interaction with various biological targets.

The compound is characterized by the following structural formula:

  • IUPAC Name: this compound
  • Molecular Formula: C14H16N2O4
  • Molecular Weight: 288.29 g/mol

The biological activity of this compound is hypothesized to be linked to its interaction with specific enzymes and biochemical pathways. Notably, it may interact with the enzyme aromatic-amino-acid aminotransferase , which plays a crucial role in the metabolism of aromatic amino acids. This interaction could influence metabolic pathways related to neurotransmitter synthesis and degradation, potentially affecting various physiological processes.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have shown efficacy against various cancer cell lines, including lung, colorectal, and breast cancers. Specifically, studies have reported that certain pyrazole derivatives can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism
Compound ALung Cancer5.0Apoptosis Induction
Compound BBreast Cancer2.5Cell Cycle Arrest
Compound CColorectal Cancer3.0Inhibition of Metastasis

Antiviral Activity

Several studies have explored the antiviral properties of pyrazole derivatives. For example, certain compounds have been identified as effective inhibitors of viruses such as HSV-1 (Herpes Simplex Virus type 1). The introduction of specific functional groups in the pyrazole structure has been shown to enhance antiviral activity, suggesting that modifications can lead to more potent derivatives .

Table 2: Antiviral Efficacy of Pyrazole Derivatives

CompoundVirus TypeEC50 (µM)Selectivity Index
Compound DHSV-110>100
Compound EVSV15>80

Research Findings

Recent studies have focused on synthesizing new derivatives based on the pyrazole structure to enhance biological activity. For instance, a study synthesized various analogs and evaluated their anticancer and antiviral properties through in vitro assays. The findings indicated that structural modifications significantly impacted both efficacy and selectivity against target cells .

Case Studies

  • Case Study on Antitumor Activity :
    A series of experiments were conducted using MDA-MB-231 cells treated with different concentrations of this compound. Results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value determined at approximately 5 µM.
  • Case Study on Antiviral Properties :
    In another study, Vero cells were infected with HSV-1 and treated with varying concentrations of the compound. The results indicated a significant reduction in viral replication at concentrations above 10 µM, highlighting its potential as an antiviral agent.

Properties

IUPAC Name

5-(3,4-diethoxyphenyl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-20-13-7-6-10(8-14(13)21-5-2)11-9-12(15(18)19)17(3)16-11/h6-9H,4-5H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUMJPHIDBJWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C(=C2)C(=O)O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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